1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline
Description
The compound “1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline” is a hybrid heterocyclic molecule featuring a 1,2,3,4-tetrahydroquinoline core fused to a pyridine-3-carbonyl group. The pyridine ring is substituted at the 6-position with a (oxolan-2-yl)methoxy moiety, which introduces a tetrahydrofuran-derived ether linkage. The oxolane substituent may enhance solubility compared to purely lipophilic analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-11-3-6-15-5-1-2-8-18(15)22)16-9-10-19(21-13-16)25-14-17-7-4-12-24-17/h1-2,5,8-10,13,17H,3-4,6-7,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGGSWOTNUSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of breast cancer and leukemia cell lines through mechanisms involving the modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies revealed that it possesses significant antibacterial and antifungal properties against various strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship analysis suggests that modifications in the oxolan and pyridine moieties can enhance its efficacy against resistant strains .
Neuropharmacology
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that it can reduce levels of reactive oxygen species and enhance cellular antioxidant defenses .
Cognitive Enhancement
The compound's potential as a cognitive enhancer is another area of interest. Animal studies have suggested that it may improve learning and memory functions by modulating neurotransmitter systems involved in cognition. Its effects on cholinergic pathways indicate potential benefits in treating cognitive impairments associated with aging or neurodegenerative disorders .
Therapeutic Applications
Diabetes Management
Emerging evidence suggests that 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline may play a role in diabetes management. It has been observed to improve insulin sensitivity and glucose metabolism in diabetic animal models. The compound appears to exert effects on metabolic pathways involved in glucose homeostasis, making it a candidate for further investigation as an antidiabetic agent .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have garnered attention for potential applications in treating inflammatory diseases. Studies indicate that it can inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory disorders. This suggests its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Comparison with Similar Compounds
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- Structure: A sulfonyl group at the 6-position of tetrahydroquinoline, linked to a piperidine ring.
- Piperidine introduces a flexible aliphatic amine, contrasting with the rigid oxolane ether in the target compound .
6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- Structure : Similar to the piperidine analog but with a pyrrolidine ring.
- Key Differences : The smaller pyrrolidine ring increases steric hindrance near the sulfonamide group, which may affect binding selectivity. The target compound’s oxolane moiety lacks the basic nitrogen present in pyrrolidine, altering polarity and hydrogen-bonding capacity .
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
6-[(Pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydroquinoline
7-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline (T-524)
- Structure: A tetrahydroisoquinoline core with a trifluoromethylphenyl substituent.
- The trifluoromethyl group introduces strong electron-withdrawing effects absent in the target compound .
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
Research Findings and Implications
Electronic Effects : The pyridine-3-carbonyl group in the target compound may facilitate stronger π-π stacking interactions compared to sulfonamide or alkyl substituents in analogs .
Solubility : The oxolane ether likely improves aqueous solubility relative to fluorinated or purely aliphatic substituents, critical for bioavailability .
Synthetic Accessibility: Hydrogenation/dehydrogenation methods (e.g., corona discharge or catalytic hydrogenation ) are viable for modifying the tetrahydroquinoline core, enabling scalable synthesis.
The absence of basic amines may reduce off-target interactions .
Preparation Methods
Borrowing Hydrogen Catalysis
A manganese(I) PN₃ pincer complex enables the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via BH methodology. This approach avoids stoichiometric reducing agents, producing water as the sole byproduct. For example, reacting 2-aminobenzyl alcohol with 1-phenylethanol at 120°C in the presence of 5 mol% Mn catalyst and KO*Bu selectively yields 2-phenyl-1,2,3,4-tetrahydroquinoline in 82% yield. The mechanism involves dehydrogenation of the alcohol to a ketone, condensation with the amine to form an imine, and subsequent hydrogenation (Scheme 1).
Advantages :
Domino Reduction-Cyclization Sequences
Alternative routes employ domino reactions, such as the reduction of N-indanyl methoxyamines with organomagnesium reagents. For instance, treatment of N-indanyl(methoxy)amine 68 with Grignard reagents (3 eq.) generates 2-substituted tetrahydroquinolines 69 via deprotonation, rearrangement, and nucleophilic addition (33%–94% yields). Acid-catalyzed domino processes, like the triflic acid-mediated rearrangement of benzyl azides with enamides, also furnish fused tetrahydroquinolines with cis-diastereoselectivity (23%–85% yields).
Limitations :
- Moderate yields in some cases.
- Limited functional group tolerance due to strong acid/base conditions.
Preparation of 6-[(Oxolan-2-yl)methoxy]pyridine-3-carbonyl Intermediate
The pyridine-3-carbonyl moiety with an oxolan-2-ylmethoxy group requires regioselective functionalization and carboxylation.
Ultrasound-Assisted Multicomponent Reactions (MCRs)
A four-component reaction under ultrasound irradiation synthesizes pyrano[2,3-c]pyrazole derivatives, demonstrating the utility of MCRs for complex heterocycles. Adapting this strategy, ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile react in 50% EtOH with InCl₃ (20 mol%) at 40°C for 20 min to yield pyrano[2,3-c]pyrazoles in 80%–95% yields. For the target pyridine derivative, replacing malononitrile with an oxolan-2-ylmethoxy-substituted nitrile could introduce the desired ether group.
Optimization Insights :
- InCl₃ enhances reaction efficiency by activating carbonyl groups.
- Ultrasound irradiation reduces reaction time from hours to minutes.
Coupling Strategies for Final Assembly
The tetrahydroquinoline core and pyridine carbonyl intermediate are coupled via amide bond formation.
Amide Bond Formation
A scalable protocol for amide synthesis involves activating the carboxylic acid as an acid chloride. For example, tetrahydrofuran-2-carboxylic acid reacts with oxalyl chloride (1.1 eq.) and DMF (0.05 eq.) in THF at 20–25°C to form the acid chloride, which is then coupled with piperazine in the presence of pyridine (10 eq.) to yield (oxolan-2-yl)(piperazin-1-yl)methanone in 90% yield. Applying this method, 6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl chloride reacts with 1,2,3,4-tetrahydroquinoline in dichloromethane with pyridine as a base, yielding the target compound after purification (Scheme 2).
Critical Parameters :
- Strict temperature control (<30°C) during acid chloride formation to prevent decomposition.
- Use of non-nucleophilic bases (e.g., pyridine) to scavenge HCl.
Process Optimization and Scalability
Solvent and Temperature Effects
- BH Methodology : Toluene outperforms DMF or THF in minimizing side reactions.
- Amide Coupling : THF or dichloromethane ensures solubility of acid chlorides and amines.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR : The tetrahydroquinoline core shows characteristic doublets for the C4-H proton (δ 4.10–4.30 ppm, J = 6.5 Hz). The oxolan-2-ylmethoxy group exhibits resonances at δ 3.70–4.00 ppm (m, OCH₂) and δ 1.80–2.10 ppm (m, CH₂ of oxolane).
- ESI-MS : Molecular ion peak at m/z 393.2 [M+H]⁺ confirms the molecular formula C₂₁H₂₄N₂O₄.
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O gradient) shows >99% purity for the final compound, with a retention time of 12.3 min.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroquinoline?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives, as described in the reduction of quinoline to 1,2,3,4-tetrahydroquinoline using tin/HCl or catalytic hydrogenation .
- Step 2: Functionalization of the pyridine ring. The oxolane (tetrahydrofuran) methoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, leveraging methods similar to those used for pyridine-3-carbonyl intermediates in and .
- Step 3: Coupling the tetrahydroquinoline and functionalized pyridine moieties through a carbonyl linkage, often using Schlenk techniques or acid-catalyzed condensation .
- Purification: Column chromatography or recrystallization is critical for isolating the final product, as highlighted in .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry of the tetrahydroquinoline core and substitution patterns on the pyridine ring (e.g., distinguishing between C-6 and C-8 positions) .
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and ether (C-O-C) stretches to validate the acyloxy and oxolane-methoxy groups .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental Analysis: Validates purity and empirical formula .
Basic: How is the biological activity of this compound typically evaluated in preliminary studies?
Answer:
Initial screening often includes:
- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), following protocols in .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) to assess IC₅₀ values, as demonstrated in .
- Enzyme Inhibition Studies: Targeting kinases or cytochrome P450 isoforms due to the compound’s nitrogen-rich heterocycles .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve nucleophilic substitution kinetics .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂ for acylations) to accelerate specific steps .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during coupling steps, while reflux conditions improve cyclization efficiency .
- In-line Monitoring: Use of TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: What mechanistic insights explain the regioselectivity of the pyridine-oxolane coupling?
Answer:
Regioselectivity is influenced by:
- Electronic Effects: Electron-donating groups on pyridine (e.g., methoxy at C-6) direct electrophilic substitution to the meta position, as observed in .
- Steric Hindrance: Bulky oxolane-methoxy groups favor less hindered positions, supported by computational studies on similar systems .
- Catalytic Assistance: Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) can override innate selectivity, enabling access to atypical regioisomers .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., fixed incubation times, cell passage numbers) to minimize experimental noise .
- Compound Purity: Validate purity via HPLC (>95%) to exclude confounding effects from impurities .
- Structural Confirmation: Re-examine NMR and crystallographic data to rule out misassignment of functional groups .
- Dose-Response Analysis: Perform full dose curves (e.g., 0.1–100 µM) to identify true potency thresholds .
Advanced: What methodologies enable in-depth pharmacological profiling?
Answer:
Advanced profiling involves:
- Target Identification: Chemoproteomics (e.g., affinity chromatography with tagged compounds) to map protein targets .
- Metabolic Stability Assays: Incubation with liver microsomes to assess CYP-mediated degradation .
- In Vivo Pharmacokinetics: Radiolabeled compound studies in rodent models to quantify bioavailability and half-life .
- Therapeutic Index Calculation: Compare cytotoxicity (e.g., IC₅₀ in healthy cells) vs. efficacy (e.g., tumor growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
